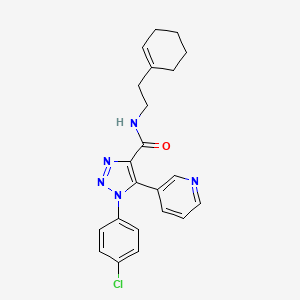

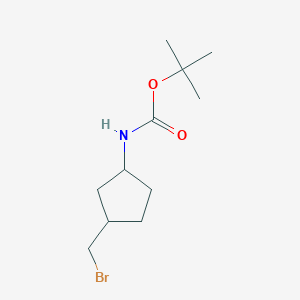

![molecular formula C17H17N3O4S B2691315 8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034356-17-5](/img/structure/B2691315.png)

8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sulfonamide-based Hybrids and Biological Activity

Sulfonamides form a significant class of drugs with a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The compound shares structural similarities with sulfonamide hybrids, which combine sulfonamides with various organic compounds to create hybrids with enhanced biological activities. Recent advances in this area have led to the development of two-component sulfonamide hybrids, incorporating structures such as quinoline and isoxazole, demonstrating diverse pharmacological potentials (Ghomashi et al., 2022).

Green Chemistry in Synthesis

A study on the reaction of isatins with amino uracils and isoxazoles highlights a green and efficient approach for synthesizing isoxazole fused quinoline scaffolds. This approach underscores the importance of environmentally friendly methods in creating complex structures related to the compound of interest, providing a regioselective synthesis path with excellent yield and high regioselectivity, emphasizing the role of green chemistry in pharmaceutical synthesis (Poomathi et al., 2015).

Antitumor Potential

The synthesis and antibacterial activity of new tetracyclic quinolone antibacterials explore the creation of compounds with a novel tetracyclic structure, including sulfonamide elements, and their evaluation against both Gram-positive and Gram-negative bacteria. This research not only contributes to the understanding of antibacterial agents but also provides insights into the structural aspects that could influence antitumor activity, given the shared structural motifs with the compound (Taguchi et al., 1992).

Caspase-3 Inhibitory Activity

Research on the synthesis and caspase-3 inhibitory activity of 8-sulfonyl-dioxo-dihydro-pyrroloquinolines introduces a method for assembling target molecular scaffolds that share structural characteristics with the compound of interest. This research is particularly relevant for its implications in developing treatments for conditions mediated by caspase-3, suggesting potential applications in cancer therapy and apoptosis-related diseases (Kravchenko et al., 2005).

Eigenschaften

IUPAC Name |

6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-16-2-1-11-7-14(8-12-3-6-20(16)17(11)12)25(22,23)19-5-4-15-13(10-19)9-18-24-15/h7-9H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFMBJUCEKAXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=C(C4)C=NO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)

![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)